Cas no 1380711-02-3 (3-(Piperidin-4-ylmethyl)pyridazine)

3-(Piperidin-4-ylmethyl)pyridazine structure
1380711-02-3 structure
商品名:3-(Piperidin-4-ylmethyl)pyridazine
CAS番号:1380711-02-3
MF:C10H15N3
メガワット:177.246201753616
MDL:MFCD25370572
CID:5208791

3-(Piperidin-4-ylmethyl)pyridazine 化学的及び物理的性質

名前と識別子

    • 3-(Piperidin-4-ylmethyl)pyridazine
    • 3-(4-Piperidylmethyl)pyridazine
    • Pyridazine, 3-(4-piperidinylmethyl)-
    • MDL: MFCD25370572
    • インチ: 1S/C10H15N3/c1-2-10(13-12-5-1)8-9-3-6-11-7-4-9/h1-2,5,9,11H,3-4,6-8H2
    • InChIKey: PFMBJLLIEKDAEK-UHFFFAOYSA-N
    • ほほえんだ: C1(CC2CCNCC2)=NN=CC=C1

計算された属性

  • せいみつぶんしりょう: 177.127
  • どういたいしつりょう: 177.127
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 143
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.8A^2

3-(Piperidin-4-ylmethyl)pyridazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1052142-1g
3-(4-Piperidylmethyl)pyridazine
1380711-02-3 95%
1g
$1045 2024-07-20
eNovation Chemicals LLC
Y1052142-1g
3-(4-Piperidylmethyl)pyridazine
1380711-02-3 95%
1g
$1045 2025-02-18
eNovation Chemicals LLC
Y1052142-1g
3-(4-Piperidylmethyl)pyridazine
1380711-02-3 95%
1g
$1045 2025-02-28

3-(Piperidin-4-ylmethyl)pyridazine 関連文献

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3-(Piperidin-4-ylmethyl)pyridazineに関する追加情報

Comprehensive Overview of 3-(Piperidin-4-ylmethyl)pyridazine (CAS No. 1380711-02-3): Properties, Applications, and Research Insights

3-(Piperidin-4-ylmethyl)pyridazine (CAS No. 1380711-02-3) is a heterocyclic compound featuring a pyridazine ring linked to a piperidine moiety via a methylene bridge. This unique structure endows it with significant potential in medicinal chemistry and drug discovery. The compound's molecular formula and structural features make it a versatile building block for designing bioactive molecules, particularly in targeting central nervous system (CNS) disorders and enzyme modulation. Researchers are increasingly exploring its role in kinase inhibition and GPCR targeting, aligning with current trends in precision medicine.

In recent years, the demand for piperidine derivatives like 3-(Piperidin-4-ylmethyl)pyridazine has surged due to their relevance in neuropharmacology and cancer therapeutics. A 2023 study highlighted its potential as a scaffold for selective serotonin reuptake inhibitors (SSRIs), addressing growing interest in mental health treatments. The compound's lipophilicity and hydrogen-bonding capacity also make it a candidate for optimizing blood-brain barrier permeability—a key focus area in neurodegenerative disease research.

Synthetic routes to CAS 1380711-02-3 often involve reductive amination or nucleophilic substitution strategies, with yields optimized through microwave-assisted synthesis—a technique gaining traction in green chemistry. Analytical characterization typically combines HPLC purity analysis (>98%) and LC-MS spectral confirmation. These protocols cater to pharmaceutical industry standards where impurity profiling is critical for regulatory compliance.

The compound's structure-activity relationship (SAR) has been investigated in fragment-based drug design, particularly for allosteric modulators. Its pyridazine core enables π-stacking interactions with protein targets, while the piperidine nitrogen facilitates salt bridge formation—properties exploited in developing ATX inhibitors for fibrosis treatment. Such applications resonate with the rising prevalence of chronic inflammatory diseases globally.

From a commercial perspective, 3-(Piperidin-4-ylmethyl)pyridazine is supplied by specialty chemical vendors as a GMP-grade intermediate, with pricing reflecting its high purity (>99%) and chiral purity requirements. Storage recommendations emphasize argon atmosphere protection to prevent degradation, addressing stability concerns common to N-heterocycles. These specifications align with industry demand for stable pharmacophores in long-term drug development projects.

Emerging research directions include exploring its metal-chelating properties for Alzheimer's therapeutics and radiopharmaceutical labeling—topics frequently searched in academic databases. The compound's bicyclic analog development also shows promise in antibacterial applications, coinciding with global efforts to combat antimicrobial resistance (AMR). Such multidisciplinary relevance ensures sustained scientific interest in this privileged structure.

Regulatory considerations for CAS 1380711-02-3 focus on REACH compliance and ICH guidelines for impurity thresholds. Safety data sheets recommend standard laboratory handling precautions, though its ecotoxicological profile remains under study—a gap frequently queried in environmental chemistry forums. These aspects are crucial for researchers balancing compound efficacy with sustainability metrics in modern drug discovery pipelines.

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